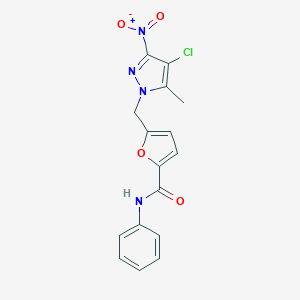![molecular formula C18H19ClN2O4S2 B213644 Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B213644.png)
Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly known as TAK-659 and belongs to the class of kinase inhibitors.
作用機序
TAK-659 acts as a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of several diseases, including cancer and autoimmune disorders. TAK-659 inhibits the activity of BTK by binding to its active site, thereby preventing the downstream signaling cascade that leads to cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of BTK. Additionally, TAK-659 has been demonstrated to regulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. This effect is particularly relevant in the treatment of autoimmune disorders and inflammatory diseases, where the immune system is dysregulated.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments, including its high selectivity for BTK and its ability to induce apoptosis in cancer cells. However, TAK-659 has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of TAK-659. One potential area of research is the development of TAK-659 as a therapeutic agent for the treatment of cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of TAK-659 and its potential side effects. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, TAK-659 is a promising chemical compound that has gained significant attention in scientific research. Its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases make it an attractive target for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of TAK-659 involves a multistep process that includes the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with thionyl chloride to form 2-chloro-5-(methylsulfanyl)benzoyl chloride. The resulting compound is then reacted with 4-methyl-3-thiophenecarboxylic acid to form methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have demonstrated the efficacy of TAK-659 in inhibiting the activity of kinases involved in the growth and proliferation of cancer cells. Additionally, TAK-659 has shown promising results in the treatment of autoimmune disorders and inflammatory diseases by regulating the immune response.
特性
製品名 |
Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
|---|---|
分子式 |
C18H19ClN2O4S2 |
分子量 |
426.9 g/mol |
IUPAC名 |
methyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-9-13(18(24)25-4)16(27-14(9)17(23)21(2)3)20-15(22)11-8-10(26-5)6-7-12(11)19/h6-8H,1-5H3,(H,20,22) |
InChIキー |
MGNQWBVAAKUZNI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)SC)Cl)C(=O)N(C)C |
正規SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)SC)Cl)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)

![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)


![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)


![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)